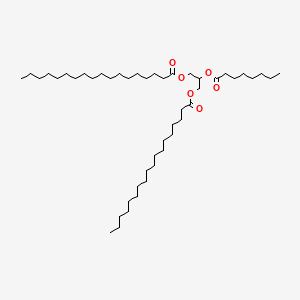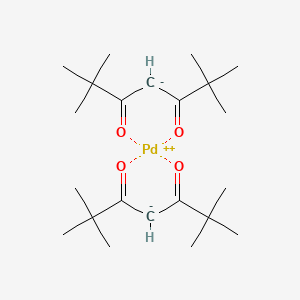![molecular formula C15H20O3 B12326299 8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)
8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivangustin is an organic compound commonly found in the peels of citrus fruits. It is known for its characteristic aroma and possesses antibacterial and antioxidant properties . The chemical formula of Ivangustin is C15H20O3, and it has a molecular weight of 248.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ivangustin can be synthesized through various chemical transformations. One notable method involves the transformation of artemisin into natural sesquiterpene lactones, including Ivangustin . The process typically involves aldol condensation reactions and one-pot annelation procedures .
Industrial Production Methods
Industrial production of Ivangustin often involves extraction from the roots of Inula helenium L. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone, followed by purification steps to obtain high-purity Ivangustin .
Análisis De Reacciones Químicas
Types of Reactions
Ivangustin undergoes various chemical reactions, including:
Oxidation: Ivangustin can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in Ivangustin.
Substitution: Substitution reactions can occur at different positions on the Ivangustin molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Ivangustin include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives of Ivangustin, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ivangustin has a wide range of scientific research applications, including:
Mecanismo De Acción
Ivangustin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) in macrophages, which is associated with its anti-inflammatory properties . Additionally, Ivangustin induces apoptosis in cancer cells by activating caspase-3 and cleaving PARP, leading to cell death .
Comparación Con Compuestos Similares
Ivangustin is structurally similar to several other sesquiterpene lactones, including:
Alloalantolactone: (CAS#64340-41-6)
Alantolactone: (CAS#546-43-0)
1beta-Hydroxyalantolactone: (CAS#68776-47-6)
Isoalantolactone: (CAS#470-17-7)
11,13-Dihydroivalin: (CAS#150150-61-1)
These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can influence their physicochemical properties and biological activities . Ivangustin’s unique combination of antibacterial, antioxidant, and cytotoxic properties distinguishes it from these related compounds .
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-7-4-5-12(16)13-9(3)14-11(6-10(7)13)8(2)15(17)18-14/h9,11-14,16H,2,4-6H2,1,3H3 |
Clave InChI |
CHKRTCRFGDZZPE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(CCC(=C2CC3C1OC(=O)C3=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
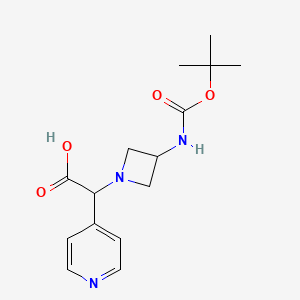
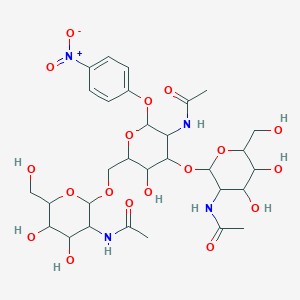
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
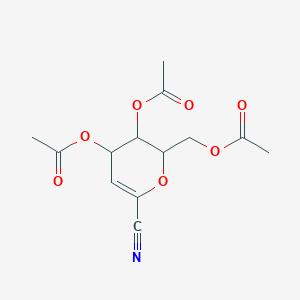

![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
